

# 6-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis and characterization

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## Compound of Interest

Compound Name:	6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Cat. No.:	B1419056

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An In-depth Technical Guide to the Synthesis and Characterization of **6-Chloro-2-fluoro-3-methoxyphenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are generally stable, have low toxicity, and are highly versatile, making them indispensable building blocks in the synthesis of complex organic molecules.[3][4] Their ability to form new carbon-carbon bonds with exceptional reliability has revolutionized the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Among this vital class of reagents, highly substituted phenylboronic acids like **6-Chloro-2-fluoro-3-methoxyphenylboronic acid** (CAS No: 867333-04-8) offer chemists precise control over the electronic and steric properties of target molecules. The specific arrangement of chloro, fluoro, and methoxy groups on the phenyl ring provides a unique combination of steric hindrance and electronic effects that can be exploited to fine-tune biological activity, improve pharmacokinetic properties, or direct further chemical transformations. This guide serves as a

comprehensive technical resource, detailing a robust synthetic pathway to this valuable compound and outlining the analytical methods required for its thorough characterization.

## Part 1: Synthesis of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate (either an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.<sup>[6][7][8]</sup> For **6-Chloro-2-fluoro-3-methoxyphenylboronic acid**, a directed ortho-metallation strategy is particularly effective. This approach leverages the directing ability of the methoxy and fluoro groups to selectively deprotonate the C5 position of the aromatic ring, ensuring regiochemical control.

## Causality of Experimental Design

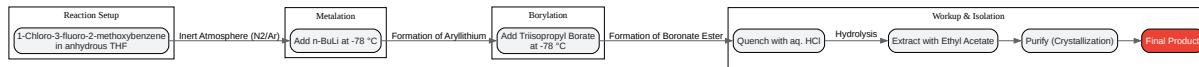
The chosen synthetic route relies on a sequence of well-understood, high-yielding transformations.

- **Directed ortho-Metalation:** The starting material, 1-chloro-3-fluoro-2-methoxybenzene, possesses substituents that direct lithiation to the desired C6 position (which becomes the C5 position in the starting material for the boronic acid synthesis, 4-chloro-2-fluoro-1-methoxybenzene). However, a more direct and documented approach involves the lithiation of 2-chloro-6-fluoroanisole. The strong electron-withdrawing nature of the fluorine and chlorine atoms, combined with the coordinating effect of the methoxy group, acidifies the proton at the C5 position, making it susceptible to removal by a strong, non-nucleophilic base.
- **Choice of Base:** n-Butyllithium (n-BuLi) is the base of choice for this deprotonation.<sup>[9]</sup> Its high basicity is required to overcome the pKa of the aromatic C-H bond. The reaction must be conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the degradation of the n-BuLi or unwanted reactions with the solvent or electrophiles.
- **Borylation:** The resulting aryllithium species is a potent nucleophile. It is trapped by adding a trialkyl borate, such as triisopropyl borate or trimethyl borate.<sup>[10]</sup> The boron atom in the borate ester is electrophilic and readily attacked by the aryllithium carbanion. This forms a

boronate ester intermediate. Triisopropyl borate is often preferred as it is less reactive than trimethyl borate, reducing the risk of over-addition (formation of diaryl or triaryl boranes).

- Hydrolysis: The final step is the hydrolysis of the boronate ester under acidic conditions. The addition of aqueous acid protonates the alkoxy groups, which are then eliminated, yielding the final boronic acid product, which often precipitates from the reaction mixture or can be extracted.

## Synthesis Workflow



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Caption: Key stages in the synthesis of **6-Chloro-2-fluoro-3-methoxyphenylboronic acid**.

## Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds and should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

### Materials:

- 1-Chloro-3-fluoro-2-methoxybenzene
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-chloro-3-fluoro-2-methoxybenzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The addition should be slow to control any exotherm. After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour, then slowly warm to room temperature and stir overnight.
- Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 2 M HCl until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to yield **6-Chloro-2-fluoro-3-methoxyphenylboronic acid** as a solid.

## Part 2: Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical and spectroscopic methods is employed.

### Physical Properties

Property	Data	Source(s)
CAS Number	867333-04-8	<a href="#">[11]</a> <a href="#">[12]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BClFO <sub>3</sub>	<a href="#">[12]</a> <a href="#">[13]</a>
Molecular Weight	204.39 g/mol	<a href="#">[13]</a>
Appearance	White to off-white solid	Generic observation for boronic acids

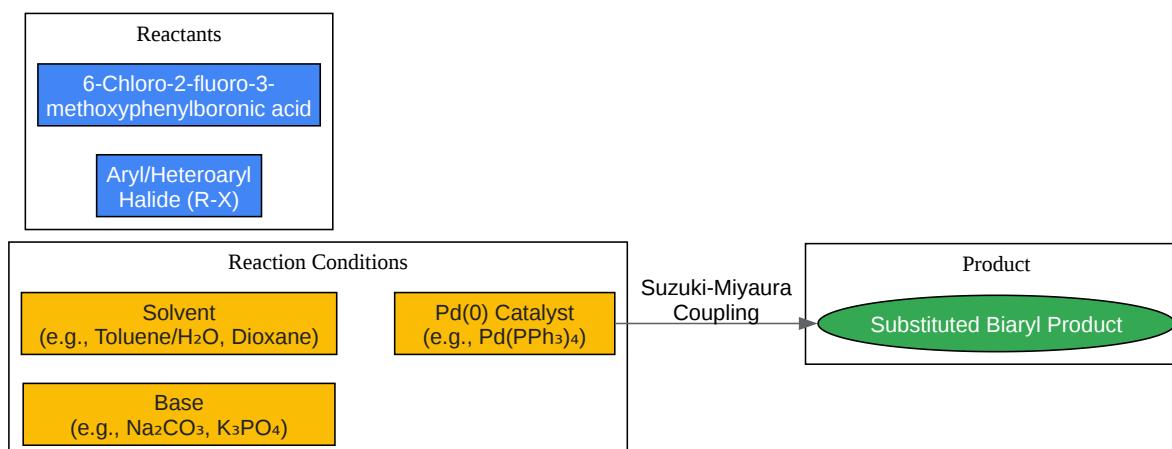
### Spectroscopic Analysis

The following data represent expected outcomes from standard analytical techniques.

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic Protons: Two doublets or doublet of doublets in the $\delta$ 6.8-7.5 ppm range, showing coupling to each other and to the <sup>19</sup> F nucleus. Methoxy Protons: A singlet at approximately $\delta$ 3.9-4.1 ppm. Boronic Acid Protons: A broad singlet ( $\text{B}(\text{OH})_2$ ) that is $\text{D}_2\text{O}$ exchangeable, typically between $\delta$ 8.0-8.5 ppm, though its position can vary.
<sup>13</sup> C NMR	Aromatic Carbons: Six distinct signals in the aromatic region ( $\delta$ 110-165 ppm). The carbon attached to boron (C-B) will appear as a broad, lower-intensity signal. Carbons attached to fluorine will show large C-F coupling constants.
<sup>19</sup> F NMR	A single resonance in the typical range for an aryl fluoride, with coupling to adjacent aromatic protons.
<sup>11</sup> B NMR	A single, relatively broad signal between $\delta$ 28-34 ppm, characteristic of a trigonal planar boronic acid.[14]
Mass Spec (MS)	Molecular Ion ( $\text{M}^+$ ): A peak corresponding to the molecular weight. Isotopic Pattern: A characteristic $\text{M}^+$ and $\text{M}^+2$ pattern in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
FT-IR ( $\text{cm}^{-1}$ )	O-H Stretch: A broad band around 3200-3500 $\text{cm}^{-1}$ (B-OH). C-H Stretch: Aromatic (~3050-3100) and aliphatic (~2850-2950). C=C Stretch: Aromatic ring stretches (~1450-1600). B-O Stretch: A strong, characteristic band around 1350 $\text{cm}^{-1}$ . C-O Stretch: Ether stretch (~1250 $\text{cm}^{-1}$ ).

## Part 3: Applications in Suzuki-Miyaura Coupling

The primary utility of **6-Chloro-2-fluoro-3-methoxyphenylboronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.<sup>[1][2][15]</sup> This reaction forges a new C-C bond between the boronic acid-bearing carbon and an  $sp^2$ -hybridized carbon of an organic halide or triflate.



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Caption: General scheme of a Suzuki-Miyaura coupling reaction utilizing the title compound.

The reaction is compatible with a vast array of functional groups, making it a powerful tool in late-stage functionalization during the synthesis of drug candidates.<sup>[4]</sup> The unique substitution pattern of this specific boronic acid allows for the introduction of a sterically and electronically defined fragment, enabling medicinal chemists to systematically probe structure-activity relationships (SAR) and optimize lead compounds.

## Conclusion

**6-Chloro-2-fluoro-3-methoxyphenylboronic acid** is a high-value synthetic intermediate with significant applications in pharmaceutical and materials science research. The synthetic route via directed ortho-metallation is reliable and provides good regiochemical control. Its identity and purity can be unequivocally confirmed using a standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. As a versatile building block for Suzuki-Miyaura cross-coupling reactions, it empowers chemists to construct complex molecular architectures with precision, accelerating the discovery and development of novel chemical entities.

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